
(5S)-5-Acetamido-4-oxo-6-phenylhex-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-5-Acetamido-4-oxo-6-phenylhex-2-enoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of an acetamido group, a phenyl group, and a hex-2-enoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-Acetamido-4-oxo-6-phenylhex-2-enoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hex-2-enoic Acid Backbone: This can be achieved through a series of reactions, including aldol condensation and subsequent dehydration.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Addition of the Acetamido Group: This step involves the acylation of an amine group with acetic anhydride or acetyl chloride.
Final Assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(5S)-5-Acetamido-4-oxo-6-phenylhex-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(5S)-5-Acetamido-4-oxo-6-phenylhex-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5S)-5-Acetamido-4-oxo-6-phenylhex-2-enoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(5S)-5-Acetamido-4-oxo-6-phenylhex-2-enoic acid is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for use in different fields of research and industry.
Propriétés
Numéro CAS |
477769-02-1 |
|---|---|
Formule moléculaire |
C14H15NO4 |
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
(5S)-5-acetamido-4-oxo-6-phenylhex-2-enoic acid |
InChI |
InChI=1S/C14H15NO4/c1-10(16)15-12(13(17)7-8-14(18)19)9-11-5-3-2-4-6-11/h2-8,12H,9H2,1H3,(H,15,16)(H,18,19)/t12-/m0/s1 |
Clé InChI |
ZYNAHFQKYVRKBD-LBPRGKRZSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C=CC(=O)O |
SMILES canonique |
CC(=O)NC(CC1=CC=CC=C1)C(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


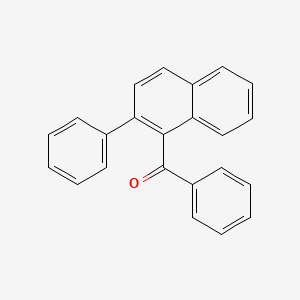

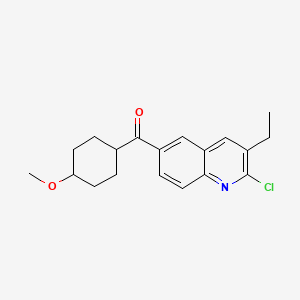
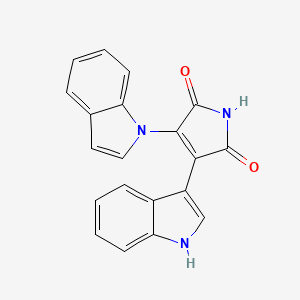
![Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl-](/img/structure/B14241085.png)
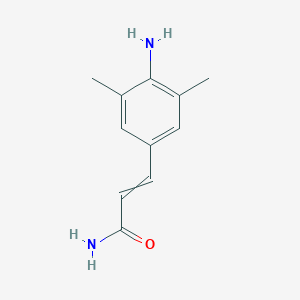

![Dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate](/img/structure/B14241103.png)
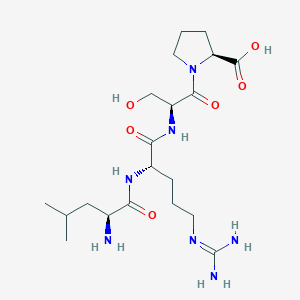

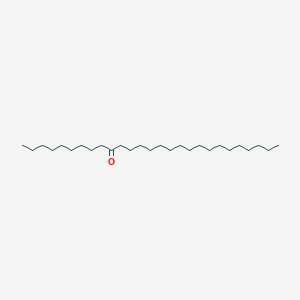
![L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)-](/img/structure/B14241133.png)
![N'-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14241135.png)
![(4Z)-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14241139.png)
